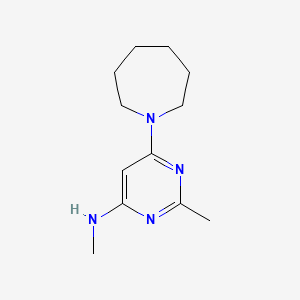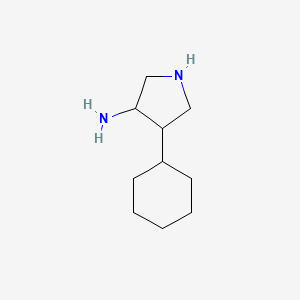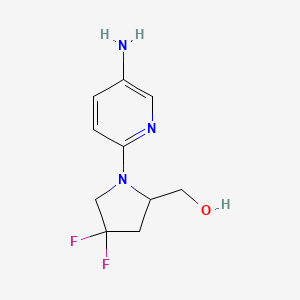
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Overview
Description
The compound “(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol” is a complex organic molecule that contains a pyridine ring and a pyrrolidine ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrrolidine ring, both of which are common structures in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Aminopyridines, for example, are known to undergo a variety of reactions, including coupling reactions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrrolidine rings could impact its solubility, stability, and reactivity .Scientific Research Applications
Catalysis in Methanolysis Reactions
- The use of 2-acyl-4-aminopyridines, a class including compounds structurally related to (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol, as catalysts for hydroxyl-directed methanolysis of alpha-hydroxy esters has been reported. These catalysts exhibit selectivity for methanolysis reactions, influenced by the presence of ketones at the 2-position of the pyridine ring, impacting the rate of the nondirected methanolysis reaction (Sammakia & Hurley, 2000).
Formation of Piperidine Bases via Cyclocondensation
- 5-Aminopyridin-2-yl derivatives have been used in the intramolecular cyclocondensation of 5-amino-1-pentanol, leading to the formation of piperidine bases. This reaction occurs over zeolite catalysts and can include methanol as a reactant, illustrating a potential application for related compounds in synthesizing piperidine derivatives (Reddy, Kulkarni & Subrahmanyam, 1994).
Synthesis of Furan Derivatives
- The compound has been involved in catalyst-free domino reactions with ethyl 4-hydroxyalkyl-2-ynoate, leading to the synthesis of furan derivatives. These reactions occur under specific conditions and yield various furan compounds, which could be relevant for pharmaceutical and material science applications (Zhao et al., 2020).
Crystal Structure Analysis and Synthesis
- Related aminopyridin-2-yl compounds have been used in the synthesis and characterization of various organic compounds, with a focus on understanding their crystal structures. This includes the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol and its characterization through various spectroscopic techniques (Percino, Chapela & Rodríguez-Barbarín, 2005).
Catalytic Additions in Organic Synthesis
- Derivatives of aminopyridin-2-yl compounds have been used as catalysts in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols. The use of such catalysts demonstrates their utility in facilitating organic synthesis reactions, particularly in creating complex organic structures (Kobayashi et al., 2011).
Ligands in Asymmetric Catalysis
- Compounds like this compound have been explored as chiral ligands for asymmetric catalysis. This includes their application in the catalytic addition of diethylzinc to benzaldehyde, illustrating their role in inducing stereoselectivity in organic reactions (Alvarez-Ibarra, Luján & Quiroga-Feijóo, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including electrophilic substitution .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and angiogenesis . By inhibiting FGFR, this compound can induce apoptosis and inhibit the migration and invasion of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby preventing the hydrolysis of acetylcholine . Additionally, this compound has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP4), an enzyme involved in the inactivation of incretin hormones . This inhibition leads to increased levels of incretin hormones, which play a role in glucose homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to achieve therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be affected by factors such as enzyme activity and the presence of other compounds that compete for the same metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake and distribution to target tissues . Once inside the cells, this compound can bind to proteins that influence its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular processes. The subcellular localization of the compound can influence its efficacy and the nature of its interactions with target biomolecules.
properties
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)3-8(5-16)15(6-10)9-2-1-7(13)4-14-9/h1-2,4,8,16H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRTRYKLHKXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



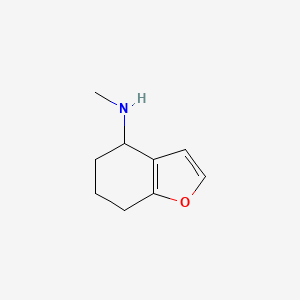

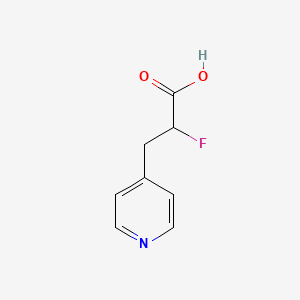

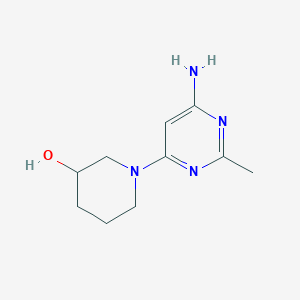
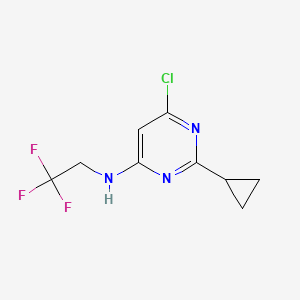
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)

![2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1493100.png)

